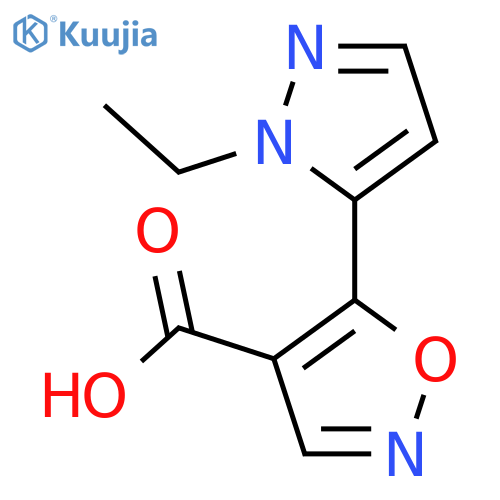Cas no 2228952-10-9 (5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)

2228952-10-9 structure
商品名:5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid
- EN300-1781170
- 2228952-10-9
-
- インチ: 1S/C9H9N3O3/c1-2-12-7(3-4-10-12)8-6(9(13)14)5-11-15-8/h3-5H,2H2,1H3,(H,13,14)
- InChIKey: JHMUFAZRCPORSG-UHFFFAOYSA-N
- ほほえんだ: O1C(=C(C(=O)O)C=N1)C1=CC=NN1CC
計算された属性
- せいみつぶんしりょう: 207.06439116g/mol
- どういたいしつりょう: 207.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781170-10.0g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1781170-0.25g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1781170-1g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1781170-2.5g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1781170-10g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1781170-1.0g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1781170-5g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1781170-0.05g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1781170-0.1g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1781170-5.0g |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid |
2228952-10-9 | 5g |
$3728.0 | 2023-06-02 |
5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
2228952-10-9 (5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid) 関連製品
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
